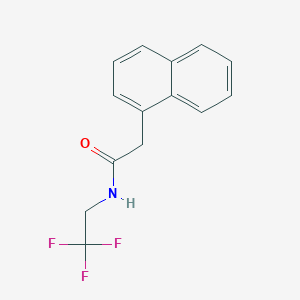

2-Naphthalen-1-yl-N-(2,2,2-trifluoroethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthalen-1-yl-N-(2,2,2-trifluoroethyl)acetamide, commonly known as TFA-NAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFA-NAA is a derivative of Naphthalene, a polycyclic aromatic hydrocarbon, and is used as a synthetic precursor to various organic compounds.

Scientific Research Applications

TFA-NAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TFA-NAA has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, TFA-NAA can be used as a building block for the synthesis of novel organic compounds with unique properties. In analytical chemistry, TFA-NAA can be used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry.

Mechanism of Action

The mechanism of action of TFA-NAA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. TFA-NAA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis and glucose metabolism.

Biochemical and Physiological Effects:

TFA-NAA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. TFA-NAA has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting its potential application in the treatment of type 2 diabetes. However, further studies are needed to determine the safety and efficacy of TFA-NAA in humans.

Advantages and Limitations for Lab Experiments

TFA-NAA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, TFA-NAA is relatively expensive compared to other organic compounds, which may limit its use in large-scale experiments. Additionally, TFA-NAA may exhibit cytotoxic effects at high concentrations, which should be taken into consideration when designing experiments.

Future Directions

Several future directions for research on TFA-NAA can be identified. First, further studies are needed to elucidate the mechanism of action of TFA-NAA and its potential targets in the body. Second, the safety and efficacy of TFA-NAA in humans should be evaluated in clinical trials. Third, the potential applications of TFA-NAA in material science and analytical chemistry should be further explored. Finally, the synthesis of novel derivatives of TFA-NAA with improved properties should be investigated.

Synthesis Methods

TFA-NAA can be synthesized through a multi-step process that involves the reaction of Naphthalene with 2,2,2-trifluoroethylamine, followed by acetylation with acetic anhydride. The final product is obtained after purification using column chromatography. The yield of TFA-NAA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.

properties

IUPAC Name |

2-naphthalen-1-yl-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)9-18-13(19)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKJYFJBTFRYJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B2359217.png)

![(4-(3-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2359226.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2359227.png)

![1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2359229.png)

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2359232.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2359235.png)

![(E)-N-(3-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2359236.png)

![8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359238.png)